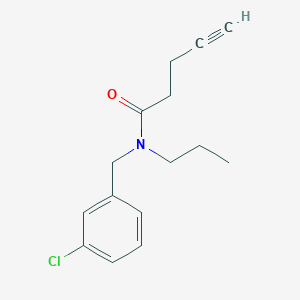![molecular formula C25H27N3O4S B3938002 N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3938002.png)
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide
Descripción general
Descripción
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). By inhibiting these enzymes, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, it has been shown to have a variety of potential therapeutic applications. However, one limitation of using N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide. One area of research could be to further investigate its potential use as a cancer treatment, particularly in combination with other therapies. Another area of research could be to investigate its potential use in neurological disorders, such as Alzheimer's disease. Finally, future research could focus on further elucidating the mechanism of action of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide, which could lead to the development of more effective therapies.
Propiedades
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-33(30,31)28(22-12-14-24(15-13-22)32-23-10-6-3-7-11-23)20-25(29)27-18-16-26(17-19-27)21-8-4-2-5-9-21/h2-15H,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXZRLFANKMFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3937925.png)
![1-fluoro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937928.png)

![ethyl 6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3937937.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937942.png)
![2-[4-(diethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937946.png)
![ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate](/img/structure/B3937947.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3937955.png)
![11,11-dimethyl-8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3937981.png)
![1-acetyl-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3937982.png)
![1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B3937987.png)

![methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3938003.png)
![4-({[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938011.png)